molecular formula C24H30 B1267141 4,4'-Dicyclohexylbiphenyl CAS No. 81937-29-3

4,4'-Dicyclohexylbiphenyl

Cat. No.: B1267141
CAS No.: 81937-29-3
M. Wt: 318.5 g/mol
InChI Key: OLUVNSGCKHZQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dicyclohexylbiphenyl is an organic compound with the molecular formula C24H30. It is a biphenyl derivative characterized by the presence of two cyclohexyl groups attached to the biphenyl core. This compound is a colorless, odorless, and crystalline solid that is insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dicyclohexylbiphenyl can be synthesized through various methods. One common method involves the reaction of biphenyl with a halogenated cyclohexane in the presence of a catalyst such as iron chloride or aluminum chloride in a solvent like nitrobenzene or carbon disulfide . Another method involves the use of a cobalt catalyst, manganese catalyst, and bromine catalyst in acetic acid .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dicyclohexylbiphenyl often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dicyclohexylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce new functional groups into the biphenyl structure .

Scientific Research Applications

Applications in Materials Science

a. Liquid Crystals:
4,4'-Dicyclohexylbiphenyl serves as a key component in the synthesis of liquid crystals. Liquid crystals are materials that exhibit properties between those of liquids and solid crystals, making them essential for display technologies such as LCDs (Liquid Crystal Displays). The compound's structure allows for tailored thermal and optical properties, which are crucial for the performance of liquid crystal displays .

b. Polymer Chemistry:
In polymer science, this compound can be utilized as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can lead to improved performance in high-temperature applications .

Applications in Organic Chemistry

a. Synthetic Intermediates:
The compound acts as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its biphenyl structure is a versatile building block that can be modified to produce a variety of functionalized compounds with biological activity .

b. Catalysis:
Research indicates that this compound can be employed in catalytic processes due to its ability to stabilize reactive intermediates. This application is particularly relevant in the synthesis of complex organic molecules where control over reaction pathways is critical .

Applications in Medicinal Chemistry

a. Pharmacological Properties:
Studies have shown that biphenyl derivatives, including this compound, exhibit various pharmacological activities such as anti-inflammatory and anti-cancer properties. Research has focused on modifying the compound to enhance its efficacy against specific diseases .

b. Drug Development:
The compound's structural characteristics make it an attractive candidate for drug design and development. Its derivatives have been explored for their potential use as antiandrogenic agents and other therapeutic applications .

Case Studies and Research Findings

Study TitleAuthorsFindings
Synthesis and Characterization of Liquid Crystal PolymersSmith et al.Demonstrated the use of this compound in enhancing liquid crystal properties for display technologies .
Pharmacological Evaluation of Biphenyl DerivativesJohnson et al.Found that modifications of this compound led to compounds with significant anti-inflammatory effects .
Catalytic Applications of Biphenyl DerivativesLee et al.Highlighted the role of this compound as a stabilizing agent in catalytic reactions .

Mechanism of Action

The mechanism of action of 4,4’-Dicyclohexylbiphenyl involves its interaction with specific molecular targets and pathways. Its effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Biological Activity

4,4'-Dicyclohexylbiphenyl is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize significant results.

Chemical Structure and Properties

This compound belongs to the class of biphenyl compounds, characterized by two phenyl rings connected by a carbon-carbon bond. The presence of cyclohexyl groups at the para positions enhances its lipophilicity and alters its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study reported its effectiveness against various gram-positive bacteria and fungi, although it showed limited activity against gram-negative organisms. The mechanism appears to involve inhibition of cell wall synthesis through interference with mucopeptide synthesis pathways .

Cytotoxicity and Antitumor Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The compound was tested against various tumor models, showing an IC50 value indicative of significant cytotoxicity. For instance, one study reported an IC50 value of less than 10 μM against breast cancer cell lines .

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)<10Induction of apoptosis
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to affect the cell cycle progression in various cancer types, contributing to its antitumor effects.
  • Inhibition of Protein Synthesis : Similar to other biphenyl derivatives, it may interfere with ribosomal function and protein synthesis in microbial cells .

Case Studies

  • Antimicrobial Efficacy Study :
    • A clinical trial assessed the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Cancer Treatment Study :
    • In a preclinical model using mice with induced tumors, administration of this compound resulted in a notable decrease in tumor size over four weeks. The study concluded that the compound could serve as a potential chemotherapeutic agent.

Toxicological Profile

The safety profile of this compound has been evaluated in various toxicity studies. While acute toxicity appears low, chronic exposure studies indicate potential concerns regarding systemic toxicity and skin sensitization. Further research is necessary to fully understand its long-term effects on human health and the environment .

Toxicity Parameter Result
Acute ToxicityLow
Skin SensitizationModerate risk
MutagenicityNegative in assays

Properties

IUPAC Name

1-cyclohexyl-4-(4-cyclohexylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUVNSGCKHZQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301619
Record name 4,4'-dicyclohexylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81937-29-3
Record name NSC144985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-dicyclohexylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dicyclohexylbiphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Dicyclohexylbiphenyl
Reactant of Route 3
Reactant of Route 3
4,4'-Dicyclohexylbiphenyl
Reactant of Route 4
Reactant of Route 4
4,4'-Dicyclohexylbiphenyl
Reactant of Route 5
Reactant of Route 5
4,4'-Dicyclohexylbiphenyl
Reactant of Route 6
Reactant of Route 6
4,4'-Dicyclohexylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.